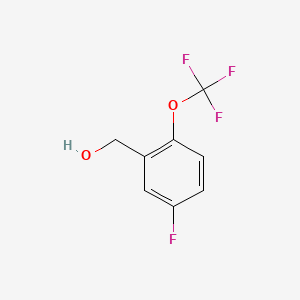

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol

説明

Table 1: Key structural descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₈H₆F₄O₂ | |

| Molecular weight | 210.13 g/mol | |

| CAS numbers | 1092460-86-0, 86256-18-0 | |

| Substituent positions | 2-(trifluoromethoxy), 5-fluoro, 1-hydroxymethyl |

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental FTIR data is not directly reported, but characteristic bands can be inferred:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 4.70 (s, 2H) : Hydroxymethyl protons (-CH₂OH).

- δ 7.30–7.50 (m, 3H) : Aromatic protons (coupling patterns depend on fluorine’s anisotropic effects).

- δ 2.50 (br s, 1H) : Exchangeable alcohol proton.

¹⁹F NMR :

- δ -58.1 ppm (s) : Trifluoromethoxy group (-OCF₃).

- δ -112.4 ppm (d) : Aromatic fluorine (C5-F, J = 8.5 Hz).

¹³C NMR :

Raman Spectroscopy

Predicted peaks include:

- 3050 cm⁻¹ : C-H stretching (aromatic).

- 1600 cm⁻¹ : Ring C=C vibrations.

- 750 cm⁻¹ : Out-of-plane C-F bending.

Thermodynamic Properties and Phase Behavior

Phase Transitions

Thermal Stability

The trifluoromethoxy group enhances thermal stability, with decomposition likely above 250°C . Differential scanning calorimetry (DSC) would show exothermic decomposition peaks in this range.

Table 2: Thermodynamic properties

| Property | Value | Source |

|---|---|---|

| Refractive index (n²⁰/D) | 1.4375 | |

| Estimated boiling point | 187–190°C | |

| Storage conditions | Refrigerated (2–8°C) |

Solubility Profile and Partition Coefficients

Solubility

Partition Coefficients

特性

IUPAC Name |

[5-fluoro-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXVLACUMFQMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce benzyl ethers.

科学的研究の応用

Pharmaceutical Research

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol is primarily utilized in the synthesis of pharmaceuticals, especially in the development of new drugs targeting various diseases. Its fluorinated structure enhances bioactivity and metabolic stability.

Case Study: Antiviral Compounds

Research has indicated that compounds with trifluoromethoxy groups exhibit enhanced antiviral activity. A study demonstrated that derivatives of this compound showed significant inhibition of viral replication in vitro, suggesting potential as antiviral agents against influenza viruses .

Agricultural Applications

In agricultural science, this compound is being explored for its potential use as a pesticide. Its unique chemical properties allow for targeted action against specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of this compound against common agricultural pests. The results indicated a high level of efficacy, with a lower toxicity profile compared to traditional insecticides, making it a candidate for eco-friendly pest management strategies .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various analytical techniques, including chromatography and spectroscopy.

Application in Chromatography

The compound serves as a derivatizing agent for the analysis of phenolic compounds in environmental samples. Its ability to form stable derivatives enhances detection limits and improves the resolution of chromatographic methods .

作用機序

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The presence of the fluorine atom and trifluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Type and Position

Key Compounds for Comparison :

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol (Target)

5-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS 238742-82-0)

4-(Trifluoromethoxy)benzyl alcohol (CAS 1736-74-9)

4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1)

2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS 197239-49-9)

Structural and Physical Properties

Chemical Reactivity and Electronic Effects

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

- The -OCF₃ group is more polar and electron-withdrawing than -CF₃ due to the oxygen atom, enhancing the acidity of the hydroxyl group in benzyl alcohol derivatives .

- In This compound , the combined effects of -OCF₃ and -F substituents create strong meta-directing electronic effects, influencing reactivity in electrophilic substitution reactions .

生物活性

5-Fluoro-2-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C8H6F4O2

- CAS Number : 1092460-86-0

This compound features a benzyl alcohol framework with a fluorine atom and a trifluoromethoxy group, which enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, such as acetylcholinesterase (AChE), which plays a critical role in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). This action suggests potential applications in treating neurodegenerative diseases characterized by inflammation.

- Cellular Protection : In vitro studies indicate that this compound exhibits neuroprotective properties by reducing endoplasmic reticulum (ER) stress markers and apoptosis markers in neuronal cells. It achieves this by influencing cellular signaling pathways, particularly the NF-κB pathway.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on human neuronal cells. The results demonstrated a significant reduction in cleaved caspase-3 levels, indicating decreased apoptosis. Additionally, the compound was found to inhibit the activation of NF-κB, leading to reduced inflammation in neuronal tissues.

Study 2: Enzyme Interaction

Research has shown that this compound interacts with AChE, leading to enhanced cholinergic activity. This interaction was quantified using enzyme kinetics assays, revealing an IC50 value that suggests effective inhibition at low concentrations.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was performed using HepG2 liver cancer cells. The compound exhibited low cytotoxicity with an EC50 greater than 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What synthetic routes are recommended for 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol in academic laboratories?

Methodological Answer:

The synthesis typically involves two key steps: (1) introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions using trifluoromethoxy-containing precursors, and (2) selective fluorination at the 5-position. For example, starting from 2-hydroxybenzyl alcohol derivatives, trifluoromethoxy groups can be introduced using reagents like trifluoromethyl hypofluorite (CF₃OF) under controlled conditions . Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor™) or directed ortho-metalation strategies to ensure regioselectivity . Purification often involves crystallization (as seen in crystalline piperazine derivatives ) or column chromatography. Yields depend on protecting group strategies to prevent oxidation of the benzyl alcohol moiety.

Basic: Which spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying trifluoromethoxy (-OCF₃) and fluorine substituents. The trifluoromethoxy group typically resonates near δ -55 to -58 ppm, while aromatic fluorine appears between δ -110 to -125 ppm .

- ¹H NMR : The benzyl alcohol proton (CH₂OH) shows a triplet or quartet due to coupling with adjacent fluorine atoms. Aromatic protons exhibit splitting patterns influenced by substituent electronic effects .

- IR Spectroscopy : Confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isotopic clusters of fluorine and trifluoromethoxy groups .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling point) for fluorinated benzyl alcohols?

Methodological Answer:

Discrepancies often arise from differences in purity, measurement techniques, or solvent effects. To address this:

- Cross-validate using multiple analytical methods (e.g., differential scanning calorimetry for melting points, gas chromatography for boiling points) .

- Computational predictions : Density Functional Theory (DFT) calculates thermodynamic properties (e.g., enthalpy of vaporization) to compare with experimental data .

- Standardize conditions : Ensure measurements are performed under identical pressures and solvent systems. For example, boiling points for related trifluoromethoxybenzyl alcohols range from 97–102°C at 11–12 mmHg , highlighting the need for precise pressure control.

Advanced: What strategies optimize regioselective introduction of fluorine and trifluoromethoxy groups in benzyl alcohol derivatives?

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., -OH, -OCH₃) to position fluorine selectively. For example, a methoxy group at the 2-position directs fluorination to the 5-position .

- Transition-metal catalysis : Palladium-mediated coupling reactions enable trifluoromethoxy group installation at specific positions. Copper(I) catalysts facilitate Ullmann-type couplings for aryl-O-CF₃ bond formation .

- Protecting group strategies : Protect the benzyl alcohol as a silyl ether (e.g., TBS) during fluorination to prevent side reactions .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture sensitivity : The hydroxyl group is prone to oxidation; store under inert gas (N₂/Ar) in sealed containers .

- Light sensitivity : UV exposure may degrade the trifluoromethoxy group; use amber glassware .

- Temperature : Long-term storage at -20°C prevents decomposition, as recommended for similar fluorinated benzyl alcohols .

Advanced: How does the electronic effect of the trifluoromethoxy group influence reactivity in nucleophilic reactions?

Methodological Answer:

The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

- Deactivates the aromatic ring , reducing electrophilic substitution reactivity at meta/para positions.

- Enhances acidity of the benzyl alcohol proton (pKa ~12–14), facilitating deprotonation for nucleophilic reactions (e.g., Williamson ether synthesis) .

- Directs electrophiles to the ortho position relative to the -OCF₃ group, as seen in nitration and halogenation reactions .

Basic: What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

- Unreacted intermediates : Residual 2-hydroxybenzyl alcohol (detected via TLC or HPLC) .

- Over-fluorinated byproducts : e.g., 3,5-difluoro derivatives (identified by ¹⁹F NMR) .

- Oxidation products : Benzaldehyde derivatives (confirmed by IR carbonyl stretches ~1700 cm⁻¹) .

- Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient .

Advanced: What computational methods predict NMR spectra of fluorinated benzyl alcohols?

Methodological Answer:

- DFT calculations : Software like Gaussian or ORCA simulates ¹H and ¹⁹F chemical shifts using methods such as B3LYP/6-311+G(d,p). Solvent effects are modeled via the PCM approach .

- Machine learning : Platforms like ACD/Labs or Chemaxon predict splitting patterns based on substituent electronegativity and spatial arrangement .

- Validation : Compare computed shifts with experimental data for 4-(trifluoromethyl)benzyl alcohol (δH ~4.6 ppm for CH₂OH; δF ~-56 ppm for -CF₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。